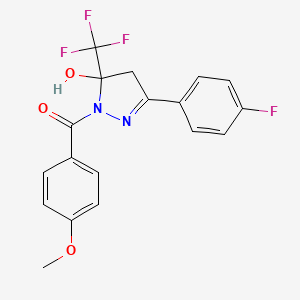![molecular formula C17H14FNO2S B4990634 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as FTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTM belongs to the class of compounds known as thalidomide analogs, which have been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of the immune response by targeting specific signaling pathways. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of the transcription factor NF-κB, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis in cancer cells, and the modulation of the immune response. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is also highly reactive and can be difficult to handle, which can pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione in various inflammatory and autoimmune diseases, as well as in cancer treatment. Finally, further studies are needed to fully elucidate the mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione and to identify potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions that begin with the condensation of 4-fluorothiophenol with 4-methylphenylacetic acid to form the intermediate 4-[(4-fluorophenyl)thio]-4-methylphenylacetic acid. This intermediate is then cyclized with phthalic anhydride to produce 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is its anti-inflammatory and immunomodulatory effects. Studies have shown that 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-6-13(7-3-11)19-16(20)10-15(17(19)21)22-14-8-4-12(18)5-9-14/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFOGDTFCJYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)

![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)
![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)

![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)